Cas no 1803581-53-4 (2-(2-hydroxyphenyl)aminopyridine-3-carbonitrile)

2-(2-hydroxyphenyl)aminopyridine-3-carbonitrile 化学的及び物理的性質
名前と識別子
-
- AKOS033766348
- 2-[(2-hydroxyphenyl)amino]pyridine-3-carbonitrile
- 2-(2-hydroxyanilino)pyridine-3-carbonitrile
- EN300-215636
- 1803581-53-4
- Z2109017305
- 3-Pyridinecarbonitrile, 2-[(2-hydroxyphenyl)amino]-
- 2-(2-hydroxyphenyl)aminopyridine-3-carbonitrile
-
- インチ: 1S/C12H9N3O/c13-8-9-4-3-7-14-12(9)15-10-5-1-2-6-11(10)16/h1-7,16H,(H,14,15)
- InChIKey: HKOQKICHRJEKDD-UHFFFAOYSA-N
- ほほえんだ: OC1C=CC=CC=1NC1C(C#N)=CC=CN=1
計算された属性
- せいみつぶんしりょう: 211.074561919g/mol
- どういたいしつりょう: 211.074561919g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 273
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
じっけんとくせい
- 密度みつど: 1.33±0.1 g/cm3(Predicted)
- ふってん: 372.1±37.0 °C(Predicted)
- 酸性度係数(pKa): 9.49±0.35(Predicted)
2-(2-hydroxyphenyl)aminopyridine-3-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-215636-0.1g |
2-[(2-hydroxyphenyl)amino]pyridine-3-carbonitrile |
1803581-53-4 | 95% | 0.1g |
$272.0 | 2023-11-13 | |
Aaron | AR01BCLD-10g |
2-[(2-hydroxyphenyl)amino]pyridine-3-carbonitrile |
1803581-53-4 | 95% | 10g |
$4667.00 | 2023-12-14 | |
Enamine | EN300-215636-10g |
2-[(2-hydroxyphenyl)amino]pyridine-3-carbonitrile |
1803581-53-4 | 95% | 10g |
$3376.0 | 2023-11-13 | |
A2B Chem LLC | AW08053-500mg |
2-[(2-hydroxyphenyl)amino]pyridine-3-carbonitrile |
1803581-53-4 | 95% | 500mg |
$681.00 | 2024-04-20 | |
Aaron | AR01BCLD-500mg |
2-[(2-hydroxyphenyl)amino]pyridine-3-carbonitrile |
1803581-53-4 | 95% | 500mg |
$868.00 | 2025-02-11 | |
1PlusChem | 1P01BCD1-500mg |
2-[(2-hydroxyphenyl)amino]pyridine-3-carbonitrile |
1803581-53-4 | 95% | 500mg |
$820.00 | 2024-06-18 | |
1PlusChem | 1P01BCD1-50mg |
2-[(2-hydroxyphenyl)amino]pyridine-3-carbonitrile |
1803581-53-4 | 95% | 50mg |
$279.00 | 2024-06-18 | |
A2B Chem LLC | AW08053-100mg |
2-[(2-hydroxyphenyl)amino]pyridine-3-carbonitrile |
1803581-53-4 | 95% | 100mg |
$322.00 | 2024-04-20 | |
A2B Chem LLC | AW08053-5g |
2-[(2-hydroxyphenyl)amino]pyridine-3-carbonitrile |
1803581-53-4 | 95% | 5g |
$2432.00 | 2024-04-20 | |
Enamine | EN300-215636-1.0g |
2-[(2-hydroxyphenyl)amino]pyridine-3-carbonitrile |
1803581-53-4 | 95% | 1g |
$785.0 | 2023-05-24 |
2-(2-hydroxyphenyl)aminopyridine-3-carbonitrile 関連文献
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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6. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
2-(2-hydroxyphenyl)aminopyridine-3-carbonitrileに関する追加情報
Introduction to 2-(2-hydroxyphenyl)aminopyridine-3-carbonitrile (CAS No. 1803581-53-4)
2-(2-hydroxyphenyl)aminopyridine-3-carbonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 1803581-53-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of heterocyclic amines, featuring a pyridine core functionalized with an amino group at the 2-position and a hydroxyl-substituted phenyl ring at the 2-position, further modified by a nitrile group at the 3-position. The unique structural arrangement of this molecule imparts distinct chemical and biological properties, making it a promising candidate for further exploration in drug discovery and therapeutic applications.
The synthesis of 2-(2-hydroxyphenyl)aminopyridine-3-carbonitrile involves multi-step organic transformations, typically starting from commercially available precursors such as 2-hydroxyaniline and 3-cyanopyridine. The introduction of the pyridine ring is often achieved through condensation reactions, while the nitrile functionality is typically incorporated via cyanation reactions. The precise control of reaction conditions, including temperature, solvent selection, and catalyst systems, is crucial to achieving high yields and purity of the final product. Advances in synthetic methodologies have enabled more efficient and scalable production processes, which are essential for industrial applications.
In recent years, 2-(2-hydroxyphenyl)aminopyridine-3-carbonitrile has been studied for its potential biological activities. The presence of both hydroxyl and amino groups on the aromatic ring system suggests possible interactions with biological targets such as enzymes and receptors. Preliminary in vitro studies have indicated that this compound may exhibit inhibitory effects on certain enzymes involved in inflammatory pathways, making it a candidate for developing novel anti-inflammatory agents. Additionally, the pyridine moiety is known to be a common pharmacophore in many bioactive molecules, further enhancing its therapeutic potential.
The nitrile group at the 3-position of the pyridine ring introduces electrophilic characteristics to the molecule, which can be exploited for further derivatization. This allows for the creation of more complex analogs with tailored biological activities. For instance, replacing the nitrile group with other functional groups such as amides or carboxylic acids could alter the pharmacokinetic properties of the compound, potentially improving its bioavailability or selectivity. Such modifications are often explored in medicinal chemistry campaigns to optimize drug-like properties.
One of the most exciting aspects of 2-(2-hydroxyphenyl)aminopyridine-3-carbonitrile is its potential application in targeting neurological disorders. The structural features of this compound resemble those of known neuroactive agents, suggesting that it may interact with neurotransmitter systems or ion channels. Research has shown that compounds with similar scaffolds can modulate neuronal activity, making them valuable candidates for treating conditions such as epilepsy or neurodegenerative diseases. Further investigation into its mechanism of action could unlock new therapeutic strategies for these challenging conditions.
The development of new pharmaceuticals relies heavily on understanding how molecules interact with biological systems at the molecular level. Computational methods such as molecular docking and quantum mechanics simulations have become indispensable tools in modern drug discovery. These techniques allow researchers to predict binding affinities and identify potential off-target effects before conducting expensive experimental trials. By leveraging these computational approaches, scientists can accelerate the optimization process for 2-(2-hydroxyphenyl)aminopyridine-3-carbonitrile, ensuring that only the most promising candidates proceed to further testing.
Another area where this compound shows promise is in anticancer research. The ability to modulate enzyme activity and interfere with signaling pathways has made it an attractive candidate for developing chemotherapeutic agents. Preclinical studies have suggested that derivatives of 2-(2-hydroxyphenyl)aminopyridine-3-carbonitrile may inhibit growth factor receptors or kinases involved in cancer cell proliferation. While more research is needed to fully understand its efficacy and safety profile, these initial findings highlight its potential as a novel anticancer therapeutic.
The role of natural product-inspired scaffolds cannot be overstated in medicinal chemistry. Many successful drugs have been derived from natural compounds, which often possess complex structures with multiple functional groups arranged in unique ways. 2-(2-hydroxyphenyl)aminopyridine-3-carbonitrile shares some structural similarities with certain natural products known for their biological activities. By studying these natural templates, chemists can gain insights into how different functional groups contribute to biological effects, guiding the design of synthetic analogs with improved properties.
Regulatory considerations are also an important aspect when developing new pharmaceuticals. Ensuring compliance with guidelines set forth by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) is essential for bringing a drug to market successfully. This includes rigorous testing for toxicity, pharmacokinetics, and interactions with other drugs. Companies investing in 2-(2-hydroxyphenyl)aminopyridine-3-carbonitrile must navigate these regulatory hurdles carefully to ensure patient safety while advancing towards clinical trials.
The future prospects for 2-(2-hydroxyphenyl)aminopyridine-3-carbonitrile are bright given its diverse range of potential applications and structural features that make it amenable to further chemical modification. As research continues to uncover new biological targets and therapeutic strategies, this compound may play a significant role in addressing some of today's most pressing medical challenges. Collaborative efforts between academic researchers and industry scientists will be crucial in translating laboratory findings into viable treatments for patients worldwide.
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